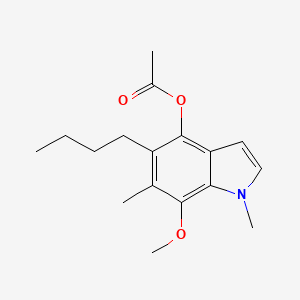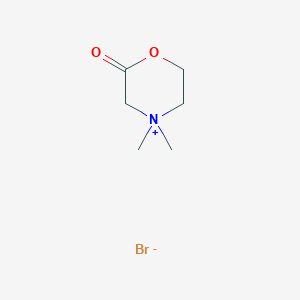![molecular formula C11H8N2O4 B14327611 2-[(4-Oxoazetidin-2-yl)oxy]-1H-isoindole-1,3(2H)-dione CAS No. 104160-47-6](/img/structure/B14327611.png)
2-[(4-Oxoazetidin-2-yl)oxy]-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Oxoazetidin-2-yl)oxy]-1H-isoindole-1,3(2H)-dione is a compound that features a unique combination of an azetidinone ring and an isoindole-dione structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Oxoazetidin-2-yl)oxy]-1H-isoindole-1,3(2H)-dione typically involves the formation of the azetidinone ring followed by its attachment to the isoindole-dione structure. One common method involves the use of rhodium-catalyzed hydroformylation of N-(2-propenyl)-β-lactams, followed by subsequent reactions to form the desired compound . The reaction conditions often include the use of specific catalysts and controlled temperatures to ensure the correct formation of the azetidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and immobilized catalysts can enhance the efficiency and yield of the production process . These methods allow for better control over reaction conditions and can be scaled up to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Oxoazetidin-2-yl)oxy]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the azetidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxo-derivatives, while substitution reactions can introduce various functional groups into the compound .
Aplicaciones Científicas De Investigación
2-[(4-Oxoazetidin-2-yl)oxy]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-[(4-Oxoazetidin-2-yl)oxy]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. For example, it can form covalent adducts with membrane-bound bacterial transpeptidases, inhibiting their function and leading to cell lysis . The compound may also interact with other enzymes and proteins, affecting various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-4-Oxo-2-azetidinyl acetate
- N-(3-chloro-2-oxo-4-oxoazetidin-1-yl)acetamides
- 4-oxoazetidin-2-yl acetate
Uniqueness
2-[(4-Oxoazetidin-2-yl)oxy]-1H-isoindole-1,3(2H)-dione is unique due to its combination of an azetidinone ring and an isoindole-dione structure. This combination imparts specific chemical properties and reactivity that are not found in other similar compounds.
Propiedades
Número CAS |
104160-47-6 |
|---|---|
Fórmula molecular |
C11H8N2O4 |
Peso molecular |
232.19 g/mol |
Nombre IUPAC |
2-(4-oxoazetidin-2-yl)oxyisoindole-1,3-dione |
InChI |
InChI=1S/C11H8N2O4/c14-8-5-9(12-8)17-13-10(15)6-3-1-2-4-7(6)11(13)16/h1-4,9H,5H2,(H,12,14) |
Clave InChI |
FZXSYJQTTAOJDT-UHFFFAOYSA-N |
SMILES canónico |
C1C(NC1=O)ON2C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalene](/img/structure/B14327533.png)

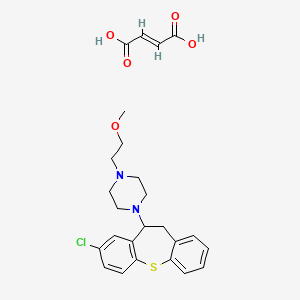
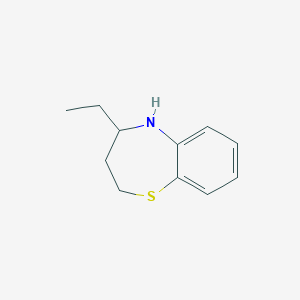

![Pyridine, 2-[1,1-dimethyl-2-(methylthio)ethyl]-](/img/structure/B14327554.png)
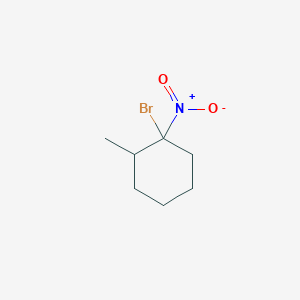
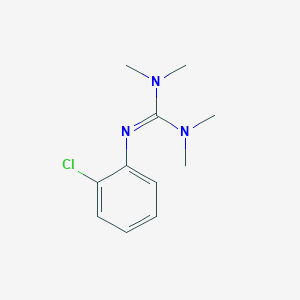
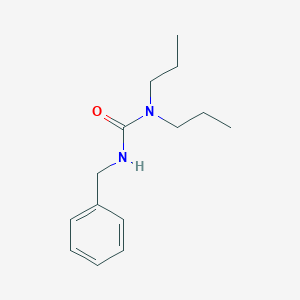


![2,2'-Bipyridine, 6,6'-bis[[(6'-methyl[2,2'-bipyridin]-6-yl)methoxy]methyl]-](/img/structure/B14327583.png)
